molecular formula C9H11N3O2 B1399996 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid CAS No. 1343961-35-2

2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1399996
CAS No.: 1343961-35-2
M. Wt: 193.2 g/mol
InChI Key: FPLFFUAETBEDEY-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid (CAS: 1343961-35-2) is a pyrimidine derivative with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.21 g/mol . The compound features a cyclopropylamino substituent at the 2-position and a methyl group at the 4-position of the pyrimidine ring, with a carboxylic acid moiety at the 5-position. This structural configuration confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical research. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

IUPAC Name

2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-5-7(8(13)14)4-10-9(11-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLFFUAETBEDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential as an anti-cancer agent. Research indicates that it may target specific pathways involved in tumor growth. Preclinical models have shown promise in its efficacy against various cancer types, making it a subject of interest for further drug development.

Case Study: Anti-Cancer Activity

A study focused on the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme crucial in the glycolytic pathway. Inhibition of LDH can reduce lactate production, which is beneficial in cancer therapy as many tumors rely on aerobic glycolysis for energy production. This mechanism positions the compound as a potential therapeutic agent in metabolic reprogramming strategies for cancer treatment .

Biochemical Research

2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid serves as a valuable tool in studying enzyme inhibition and receptor interactions. Its structural features allow it to interact with various biological targets, aiding researchers in understanding complex biological processes.

Enzyme Inhibition Studies

The compound has been utilized to investigate its effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain kinases, which are vital for cell signaling and metabolism, thus providing insights into its potential therapeutic roles .

Agricultural Chemistry

In agricultural research, the compound is being evaluated for its potential as a novel pesticide or herbicide. Its unique chemical properties may contribute to developing environmentally friendly crop protection solutions.

Potential Applications in Agrochemicals

Research indicates that this compound could be effective against specific pests while minimizing environmental impact. Its role in agrochemical formulations could lead to advancements in sustainable agricultural practices .

Material Science

The compound is also investigated for its properties in creating advanced materials. Its inclusion in polymer formulations could enhance thermal stability and mechanical strength.

Material Properties

Studies have shown that incorporating this compound into polymer matrices can improve their performance characteristics, making them suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
PharmaceuticalAnti-cancer agentInhibits LDH; targets metabolic pathways
Biochemical ResearchEnzyme inhibition studiesInteracts with kinases; aids understanding of metabolism
Agricultural ChemistryDevelopment of pesticides/herbicidesTargets specific pests; reduces environmental impact
Material ScienceAdvanced materials developmentEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Similarity Scores

The following table highlights key structural analogs and their similarity scores (based on and other sources):

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences
2-Methylpyrimidine-5-carboxylic acid 74356-36-8 C₆H₆N₂O₂ 0.87 Methyl at 2-position; lacks cyclopropylamino
2,4-Dimethylpyrimidine-5-carboxylic acid 4595-61-3 C₇H₈N₂O₂ 0.78 Methyl at 2- and 4-positions
4-Aminopyrimidine-5-carboxylic acid 306960-77-0 C₅H₅N₃O₂ 0.75 Amino at 4-position; smaller substituents
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid 20737-41-1 C₆H₃F₃N₂O₂ 0.73 Trifluoromethyl at 2-position
Target Compound 1343961-35-2 C₉H₁₁N₃O₂ Cyclopropylamino at 2, methyl at 4

Key Observations :

  • The 4-methyl group may improve metabolic stability relative to unsubstituted or amino-substituted analogs .

Physicochemical and Functional Comparisons

4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid
  • CAS : 1248934-00-0
  • Molecular Formula : C₉H₁₁N₃O₂ (identical to the target compound)
  • Key Difference: Methylamino substituent at 2-position vs. cyclopropylamino.
  • Impact : The cyclopropyl group in the target compound likely increases lipophilicity (logP) and may influence receptor binding specificity .
2-Chloro-4-methylpyrimidine-5-carboxylic acid
  • CAS : 188781-10-4
  • Molecular Formula : C₆H₅ClN₂O₂
  • Key Difference: Chloro substituent at 2-position vs. cyclopropylamino.
2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid
  • CAS : 1552917-07-3
  • Molecular Formula : C₁₁H₁₄N₂O₂S
  • Key Difference : Cyclopentylsulfanyl group at 2-position.
  • Impact : The sulfur-containing substituent may confer redox activity or metal-binding properties absent in the target compound .

Biological Activity

2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropylamino group, which can influence its pharmacological properties. The following sections will explore its biological activity, including antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O2. Its structure features a pyrimidine ring substituted with a cyclopropylamino group and a carboxylic acid functionality, which may enhance its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrimidine compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaActivity Type
This compoundStaphylococcus aureusBactericidal
2-Amino-8-cyclopropyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acidEscherichia coliBacteriostatic
4-Methylpyrimidine derivativesKlebsiella pneumoniaeBactericidal

The mechanism through which this compound exerts its biological effects likely involves interaction with bacterial enzymes or receptors. For instance, its structural components may inhibit key metabolic pathways in bacteria, leading to cell death or growth inhibition .

Study on Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against various pathogens. The compound was tested in vitro using standard disk diffusion methods. Results showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Preliminary results indicated favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed that at therapeutic doses, the compound exhibited low cytotoxicity in human cell lines, making it a candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid

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